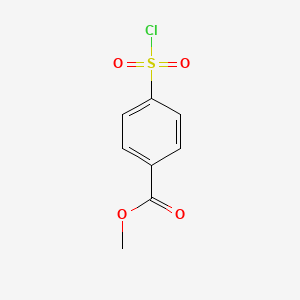
Methyl 4-(Chlorosulfonyl)benzoate
Cat. No. B1366028
Key on ui cas rn:
69812-51-7
M. Wt: 234.66 g/mol
InChI Key: MOFQDKOKODUZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07595339B2
Procedure details


In a 22 L RBF, charge 4-Chlorosulfonyl-benzoyl chloride (990 g, 4.159 mole) in 8.3 L THF and cool to −78° C. In an addition funnel charge triethylamine (588 ml, 4.159 mole), methanol (168 ml, 4.159 mole), DMAP (5 g, 0.041 mole) and 4 L THF; add this solution dropwise to the reaction keeping the exotherm <−70° C. over 5 hours. After the addition is complete, stir the reaction in a cold bath overnight. Filter the reaction and rinse with 3×500 ml THF. Concentrate under vacuum the filtrate to give a yellow solid. Dissolve the solid in 7 L EtOAc and 7 L 1N HCl. Separate the organic layer and wash with 5 L brine. Dry the organics over Na2SO4, filter and concentrate under vacuum to give a white solid, 4-Chlorosulfonyl-benzoic acid methyl ester. Yield=93.1% (906 g).








Yield
93.1%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][S:2]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)(=[O:4])=[O:3].C(N(CC)CC)C.[CH3:21][OH:22]>C1COCC1.CN(C1C=CN=CC=1)C.CCOC(C)=O.Cl>[CH3:21][O:22][C:9](=[O:10])[C:8]1[CH:12]=[CH:13][C:5]([S:2]([Cl:1])(=[O:4])=[O:3])=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
990 g
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
8.3 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
588 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
168 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
|
Name
|
|
|
Quantity
|
4 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
add this solution dropwise to the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the exotherm <−70° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 5 hours
|
|
Duration
|
5 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction in a cold bath overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
WASH
|
Type
|
WASH
|
|
Details
|
rinse with 3×500 ml THF
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate under vacuum the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
wash with 5 L brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry the organics over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=CC=C(C=C1)S(=O)(=O)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
